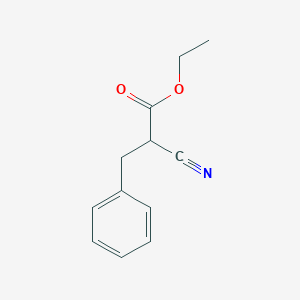

Ethyl 2-cyano-3-phenylpropanoate

Description

The exact mass of the compound Ethyl 2-cyano-3-phenylpropanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20717. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-cyano-3-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-cyano-3-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKQOFCBFHMCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281199 | |

| Record name | ethyl 2-cyano-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6731-58-4 | |

| Record name | 6731-58-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-cyano-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-cyano-3-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-cyano-3-phenylpropanoate: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of ethyl 2-cyano-3-phenylpropanoate, a versatile organic compound with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's core characteristics, synthesis, and practical utility, grounded in established scientific principles and methodologies.

Molecular Structure and Identification

Ethyl 2-cyano-3-phenylpropanoate is an organic ester characterized by a central propanoate backbone substituted with a cyano group at the alpha-position and a phenyl group at the beta-position.[1] This unique arrangement of functional groups imparts a specific reactivity profile that is highly valuable in organic synthesis.

The definitive structure and key identifiers of this compound are summarized below.

Chemical Structure

The two-dimensional structure of ethyl 2-cyano-3-phenylpropanoate is depicted in the following diagram.

Caption: 2D Structure of Ethyl 2-cyano-3-phenylpropanoate.

Compound Identification

For unambiguous identification and database referencing, the following identifiers are critical.

| Identifier | Value | Source |

| IUPAC Name | ethyl 2-cyano-3-phenylpropanoate | [2] |

| CAS Number | 6731-58-4 | [2] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1][2] |

| Molecular Weight | 203.24 g/mol | [1][2] |

| SMILES | CCOC(=O)C(CC1=CC=CC=C1)C#N | [2] |

| InChIKey | SYKQOFCBFHMCJV-UHFFFAOYSA-N | [2] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of ethyl 2-cyano-3-phenylpropanoate dictate its behavior in chemical reactions and its handling requirements.

Physicochemical Data

| Property | Value | Unit | Source |

| Boiling Point | 344.1 | °C at 760 mmHg | [1] |

| Density | 1.095 | g/cm³ | [1] |

| Flash Point | 163.5 | °C | [1] |

| Refractive Index | 1.515 | [1] | |

| Vapor Pressure | 6.75E-05 | mmHg at 25°C | [1] |

| Topological Polar Surface Area | 50.1 | Ų | [2] |

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation of ethyl 2-cyano-3-phenylpropanoate. While a comprehensive spectral analysis is beyond the scope of this guide, characteristic peaks are expected in the following regions:

-

¹H NMR: Signals corresponding to the ethyl group (triplet and quartet), the phenyl group (multiplet), and the protons on the propanoate backbone.

-

¹³C NMR: Resonances for the carbonyl carbon, the cyano carbon, the carbons of the ethyl group, the phenyl ring, and the propanoate chain.

-

IR Spectroscopy: Characteristic absorption bands for the C≡N (nitrile) stretch, the C=O (ester) stretch, and C-H stretches of the aromatic and aliphatic portions.

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.[2]

Synthesis and Reactivity

The primary route for the synthesis of related cyano-esters is the Knoevenagel condensation, a versatile and widely employed carbon-carbon bond-forming reaction.[3]

Knoevenagel Condensation: A Mechanistic Overview

The Knoevenagel condensation involves the reaction of an active methylene compound, such as ethyl cyanoacetate, with an aldehyde or ketone in the presence of a basic catalyst.[4] The reaction proceeds through the formation of a resonance-stabilized enolate, which then acts as a nucleophile.[4]

Caption: Generalized Knoevenagel Condensation and Subsequent Reduction.

It is important to note that the direct product of the Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate is the unsaturated ethyl 2-cyano-3-phenylpropenoate. To obtain the target saturated compound, ethyl 2-cyano-3-phenylpropanoate, a subsequent reduction step is necessary to saturate the carbon-carbon double bond.

Experimental Protocol: Synthesis via Knoevenagel Condensation and Reduction

This protocol is a representative procedure adapted from established methodologies for Knoevenagel condensations.[4][5]

Step 1: Knoevenagel Condensation

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyanoacetate (1.0 eq), benzaldehyde (1.0 eq), and a suitable solvent (e.g., ethanol or toluene).

-

Catalyst Addition: Introduce a catalytic amount of a weak base, such as piperidine or diisopropylethylammonium acetate (DIPEAc), to the mixture.[6]

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product, ethyl 2-cyano-3-phenylpropenoate, can be purified by recrystallization or column chromatography.

Step 2: Reduction

-

Reaction Setup: Dissolve the purified ethyl 2-cyano-3-phenylpropenoate in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the final product, ethyl 2-cyano-3-phenylpropanoate.

Applications in Research and Development

The trifunctional nature of ethyl 2-cyano-3-phenylpropanoate—possessing an ester, a nitrile, and a phenyl group—makes it a valuable building block in organic synthesis.[7]

-

Pharmaceutical Synthesis: The cyanoacrylate and related structures are precursors to a variety of biologically active molecules.[7][8] They serve as intermediates in the synthesis of compounds with potential therapeutic applications, including anti-inflammatory and analgesic agents.[9] The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to diverse molecular scaffolds.

-

Agrochemicals: This compound and its derivatives are utilized in the development of new pesticides and herbicides.[1][7] Cyanoacrylates have been identified as inhibitors of photosystem II, a key process in plant photosynthesis, which is a mechanism for herbicidal activity.[8]

-

Fine Chemicals and Materials Science: It serves as an intermediate in the production of fragrances, flavorings, specialty polymers, and resins.[1][7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling ethyl 2-cyano-3-phenylpropanoate.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:[2]

| Hazard Code | Description |

| H302+H312 | Harmful if swallowed or in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

-

First Aid:

-

In case of skin contact: Wash with plenty of water.[10]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

If swallowed: Rinse mouth and get medical help.[10]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

-

Always consult the most current Safety Data Sheet (SDS) for this compound before use.

Conclusion

Ethyl 2-cyano-3-phenylpropanoate is a compound of significant interest due to its versatile chemical structure and its role as a key intermediate in the synthesis of a wide array of valuable products. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development, particularly within the pharmaceutical and agrochemical industries.

References

-

PubChem. (n.d.). Ethyl 2-ethyl-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-cyano-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 6731-58-4, ethyl 2-cyano-3-phenyl-propanoate. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. Retrieved from [Link]

-

SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the Knoevenagel synthesis of (E)-2-cyano-3-arylacrylamide 3a. Retrieved from [Link]

-

European Journal of Chemistry. (n.d.). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional. Retrieved from [Link]

-

ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of ethyl 2-cyano-3-(4-methoxyphenyl)propenoate (6). Retrieved from [Link]

-

Mediterranean Journal of Medical Research. (2025, July 5). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). ethyl (2E)-2-cyano-3-phenyl-2-propenoate. Retrieved from [Link]

-

ChemRxiv. (2022, January 4). Novel copolymers of vinyl acetate. 4. Halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. Cambridge Open Engage. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl cyanoacetate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-phenylpropionate. National Center for Biotechnology Information. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

ChemBK. (n.d.). Ethyl (2Z)-2-Cyano-3-[(4-phenylphenyl)amino]prop-2-enoate. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Ethyl 2-cyano-3-phenylpropanoate | C12H13NO2 | CID 228103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eurjchem.com [eurjchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 7. chemimpex.com [chemimpex.com]

- 8. Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. echemi.com [echemi.com]

The Synthetic Versatility of Ethyl 2-cyano-3-phenylpropanoate: A Technical Guide for Researchers

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, activated methylene compounds have long been prized for their versatility. This guide focuses on a particularly valuable synthon: Ethyl 2-cyano-3-phenylpropanoate. Its unique combination of a reactive methylene group, an electron-withdrawing nitrile, an ester moiety, and a phenyl ring makes it a powerful precursor for a diverse array of chemical transformations. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only established protocols but also the underlying mechanistic principles that govern its reactivity.

Core Reactivity and Mechanistic Considerations

Ethyl 2-cyano-3-phenylpropanoate, with the chemical formula C₁₂H₁₃NO₂, possesses a stereocenter at the α-carbon, which is flanked by both a cyano and an ester group. These electron-withdrawing groups significantly increase the acidity of the α-proton, facilitating its deprotonation by even mild bases to form a resonance-stabilized carbanion. This carbanion is the key reactive intermediate in many of the reactions discussed herein. The presence of the benzyl group also influences the steric and electronic environment of the molecule, which can be leveraged for stereoselective transformations.

Key Synthetic Applications

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds, and Ethyl 2-cyano-3-phenylpropanoate is an excellent substrate for this transformation. The reaction involves the condensation with aldehydes or ketones, typically catalyzed by a weak base, to yield highly functionalized α,β-unsaturated products. These products are, in turn, valuable intermediates for further synthetic elaborations.[1][2]

Causality in Experimental Choices: The choice of base is critical. Weak bases like piperidine or pyridine are often sufficient to deprotonate the active methylene group without promoting side reactions like self-condensation or hydrolysis of the ester. The solvent is typically a non-polar aprotic solvent like benzene or toluene, which allows for the azeotropic removal of water, driving the equilibrium towards the product. For more reactive aldehydes, the reaction can often be performed at room temperature, while less reactive ketones may require heating.[3][4]

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

-

Materials: Ethyl 2-cyano-3-phenylpropanoate (1.0 eq), Benzaldehyde (1.0 eq), Piperidine (0.1 eq), Toluene.

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Ethyl 2-cyano-3-phenylpropanoate, benzaldehyde, and toluene.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

-

| Aldehyde/Ketone | Base | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Piperidine | Toluene | 3 | 85 | [5] |

| 4-Chlorobenzaldehyde | Pyrrolidine | Ethanol | 2 | 92 | [6] |

| Cyclohexanone | TiCl₄/Et₃N | Dichloromethane | 6 | 78 | [7] |

Mechanism of Knoevenagel Condensation

Caption: Mechanism of the Knoevenagel Condensation.

Michael Addition: Carbon-Carbon Bond Formation with Precision

The resonance-stabilized carbanion generated from Ethyl 2-cyano-3-phenylpropanoate can act as a potent nucleophile in Michael 1,4-addition reactions. This allows for the formation of new carbon-carbon bonds with a wide range of Michael acceptors, such as α,β-unsaturated ketones (chalcones), esters, and nitriles.[1][8] The resulting adducts are highly functionalized and can be further cyclized to generate complex carbocyclic and heterocyclic systems.

Causality in Experimental Choices: The choice of base and solvent is again crucial for controlling the reaction. Stronger, non-nucleophilic bases like sodium hydride or potassium tert-butoxide are often used to ensure complete deprotonation of the active methylene compound. Aprotic solvents such as THF or DMF are preferred to avoid protonation of the intermediate enolate. The reaction is often run at low temperatures to control the reactivity and minimize side reactions.

Experimental Protocol: Michael Addition to Chalcone

-

Materials: Ethyl 2-cyano-3-phenylpropanoate (1.0 eq), Chalcone (1.0 eq), Sodium Ethoxide (1.1 eq), Anhydrous Ethanol.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve Ethyl 2-cyano-3-phenylpropanoate in anhydrous ethanol.

-

Add sodium ethoxide portion-wise at 0 °C and stir the mixture for 30 minutes.

-

Add a solution of chalcone in anhydrous ethanol dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Mechanism of Michael Addition

Caption: Mechanism of the Michael Addition Reaction.

Synthesis of Heterocycles: Building Biologically Relevant Scaffolds

Ethyl 2-cyano-3-phenylpropanoate is a versatile precursor for the synthesis of a wide variety of heterocyclic compounds, many of which form the core of biologically active molecules.

Poly-substituted pyridines and dihydropyridines can be synthesized through multicomponent reactions involving Ethyl 2-cyano-3-phenylpropanoate. For instance, in a variation of the Hantzsch pyridine synthesis, it can react with an aldehyde, an enamine or β-ketoester, and an ammonia source to construct the dihydropyridine ring.[9] These dihydropyridine derivatives are of significant interest in medicinal chemistry, as many exhibit calcium channel blocking activity, similar to the drug nifedipine.[10][11][12]

Experimental Protocol: Multicomponent Synthesis of a Dihydropyridine Derivative

-

Materials: Ethyl 2-cyano-3-phenylpropanoate (1.0 eq), Aromatic Aldehyde (1.0 eq), Ethyl Acetoacetate (1.0 eq), Ammonium Acetate (1.2 eq), Ethanol.

-

Procedure:

-

In a round-bottom flask, combine Ethyl 2-cyano-3-phenylpropanoate, the aromatic aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

-

Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.

-

Collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.

-

The reaction of Ethyl 2-cyano-3-phenylpropanoate with hydrazine derivatives provides a straightforward route to substituted pyrazoles.[13][14] The initial condensation and subsequent cyclization can be controlled to yield various pyrazole isomers. Pyrazole moieties are present in a wide range of pharmaceuticals, including anti-inflammatory and anticancer agents.

Experimental Protocol: Synthesis of a Pyrazole Derivative

-

Materials: Ethyl 2-cyano-3-phenylpropanoate (1.0 eq), Hydrazine Hydrate (1.1 eq), Ethanol.

-

Procedure:

-

Dissolve Ethyl 2-cyano-3-phenylpropanoate in ethanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization.

-

Illustrative Workflow for Heterocycle Synthesis

Caption: Synthetic pathways from Ethyl 2-cyano-3-phenylpropanoate to heterocycles.

Applications in Drug Discovery and Development

The structural motifs accessible from Ethyl 2-cyano-3-phenylpropanoate are prevalent in a number of therapeutic agents. Its utility in constructing dihydropyridine scaffolds makes it a relevant starting material for the synthesis of analogues of calcium channel blockers used in the treatment of hypertension.[10][12] Furthermore, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up avenues for further functionalization and the synthesis of compounds with potential anticonvulsant properties.[15][16]

Conclusion

Ethyl 2-cyano-3-phenylpropanoate is a highly valuable and versatile building block in organic synthesis. Its unique structural features allow for its participation in a wide range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide has provided a comprehensive overview of its most important applications, including the Knoevenagel condensation, Michael addition, and the synthesis of medicinally relevant heterocyclic systems. By understanding the underlying mechanistic principles and having access to detailed experimental protocols, researchers can effectively harness the synthetic potential of this remarkable compound to accelerate their research and development endeavors.

References

- Ammida, N. & Giath, H. (2003).

- Asiri, A. M., et al. (2012). Crystal structure and spectroscopic characterization of (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one. Journal of Chemical Crystallography, 42(9), 925-928.

-

Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(10), o1123–o1124. [Link]

- Chang, M., et al. (2021). An overview on the synthesis of chromene derivatives. Journal of the Iranian Chemical Society, 18(7), 1595-1631.

- Dong, X., et al. (2021). Recent advances in the synthesis of piperidines. Chinese Chemical Letters, 32(1), 1-12.

- Franconetti, A., et al. (2016). Synthesis, structural characterization and theoretical studies of new ethyl (E)-2-cyano-3-(5-substituted-furan-2-yl)

- Hsiao, Y., et al. (2004). A convenient and efficient method for the synthesis of β-amino acids. Tetrahedron Letters, 45(43), 8025-8028.

- Ismail, M. F., et al. (2017). Synthesis and anticonvulsant activity of some new succinimide derivatives. Medicinal Chemistry Research, 26(8), 1746-1756.

- Kalkhambkar, R. G., et al. (2012). Synthesis and crystal structure of ethyl (2E)-2-cyano-3-(4-fluorophenyl)acrylate. Journal of Chemical Crystallography, 42(10), 1059-1062.

-

Michael Addition Reaction Mechanism. (2018, May 10). Organic Chemistry Tutor. [Link]

-

Synthesis and evaluation of a new class of nifedipine analogs with T-type calcium channel blocking activity. (2004). Bioorganic & Medicinal Chemistry, 12(1), 157-164. [Link]

-

Pot Multicomponent, Synthesis, Characterization and Anti-bacterial activity, of some 2- substituted-3-cyano-Pyridine Derivatives. (2015). Ibn Al-Haitham Journal for Pure and Applied Science, 28(2). [Link]

- Solvent -Free One -Pot Multicomponent, Synthesis, Characterization and Anti-bacterial activity, of some 2substituted-3-cyano-Pyridine Derivatives. (2017). Journal of Applicable Chemistry, 6(2), 263-271.

-

Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved January 28, 2026, from [Link]

- Motokura, K., et al. (2019). Heterogeneous acid catalyst for carbon–carbon bond formation. Catalysis Science & Technology, 9(1), 26-45.

- Potkin, V. I., et al. (2024). Synthesis and crystal structure of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate.

- Qiu, G., et al. (2004). A facile synthesis of ethyl 2-cyano-3-arylacrylates catalyzed by KF/Al2O3. Journal of Chemical Research, 2004(5), 346-347.

-

Yields of isolated ethyl 2-cyano-3-phenylpropenoate (7) in experiments... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers. (2023). RSC Medicinal Chemistry, 14(6), 1147-1161. [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2023). Journal of the Mexican Chemical Society, 67(1). [Link]

- Sheibani, H., et al. (2009). An efficient one-pot synthesis of pyrimidine derivatives. Journal of the Iranian Chemical Society, 6(3), 545-550.

- Wang, G., et al. (2003). Synthesis and herbicidal activities of novel 3-amino-2-cyanoacrylates. Journal of Agricultural and Food Chemistry, 51(19), 5692-5698.

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2021). International Journal of Molecular Sciences, 22(6), 2931. [Link]

- Xiao, F., et al. (2012). Organocatalytic asymmetric synthesis of functionalized cyclohexenes.

-

Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

- Xie, J., et al. (2022). Recent advances in the synthesis of pyranocoumarins. Molecules, 27(1), 223.

- Zhang, J., et al. (2017). Asymmetric synthesis of polysubstituted cyclopropanes.

- Ammida, N. & Giath, H. (2003).

- Kim, S., et al. (2005). A facile synthesis of 2-pyridones. Tetrahedron Letters, 46(21), 3683-3685.

-

Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2022). RSC Advances, 12(46), 30069-30081. [Link]

-

Synthesis and calcium channel antagonist activity of nifedipine analogues containing 4(5)-chloro-2-methyl-5(4)-imidazolyl substituent. (2002). Farmaco, 57(2), 123-128. [Link]

- Moirangthem, D. S. & Laitonjam, W. S. (2009). A simple and efficient method for the synthesis of pyrimidine derivatives.

- Sharanin, Y. A., et al. (1980). A new method for the synthesis of 2-amino-3-cyanoanilines.

- Dong, G., et al. (2010). A facile synthesis of chromenes via a domino Knoevenagel-hetero-Diels-Alder reaction. Organic Letters, 12(23), 5542-5545.

- Imagawa, H., et al. (2016). Asymmetric synthesis of pyrrolidines via [3+2] cycloaddition. The Journal of Organic Chemistry, 81(17), 7584-7593.

- Khan, A. T., et al. (2014). A facile and efficient synthesis of functionalized tetrahydrofurans. Tetrahedron Letters, 55(30), 4153-4156.

- Irfan, M., et al. (2021).

- Deshpande, R. J., et al. (2012). Synthesis and crystal structure of ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Journal of Chemical Crystallography, 42(1), 74-77.

- Benouatas, A., et al. (2021). Synthesis, crystal structure, and DFT studies of (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one. Journal of Molecular Structure, 1225, 129258.

-

Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2012). The Journal of Organic Chemistry, 77(17), 7538-7546. [Link]

Sources

- 1. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 4. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 10. Synthesis and evaluation of a new class of nifedipine analogs with T-type calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and calcium channel antagonist activity of nifedipine analogues containing 4(5)-chloro-2-methyl-5(4)-imidazolyl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and anticonvulsant evaluation of dimethylethanolamine analogues of valproic acid and its tetramethylcyclopropyl analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-cyano-3-phenylpropanoate: Synthesis, Characterization, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-3-phenylpropanoate, a versatile bifunctional molecule, serves as a cornerstone in contemporary organic synthesis. Its unique structure, incorporating a nitrile, an ester, and a phenyl group, offers a rich landscape for chemical transformations, making it a valuable intermediate in the synthesis of a diverse array of complex molecules, including heterocyclic compounds and pharmacologically active agents. This technical guide provides a comprehensive overview of ethyl 2-cyano-3-phenylpropanoate, from its fundamental properties and synthesis to its characterization and applications, with a particular focus on its role in drug discovery and development.

Chemical and Physical Properties

Ethyl 2-cyano-3-phenylpropanoate, with the IUPAC name ethyl 2-cyano-3-phenylpropanoate , is also known by several synonyms, including ethyl benzylcyanoacetate and 2-cyano-3-phenylpropionic acid ethyl ester[1]. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| CAS Number | 6731-58-4 | [1] |

| Appearance | Colorless liquid (typical) | |

| Boiling Point | Not well-defined, subject to decomposition | |

| Solubility | Soluble in most organic solvents |

Synthesis of Ethyl 2-cyano-3-phenylpropanoate

The most prevalent and efficient method for the synthesis of ethyl 2-cyano-3-phenylpropanoate and its derivatives is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, ethyl cyanoacetate, with an aldehyde or ketone, here benzaldehyde[2][3]. The choice of base is critical to the reaction's success, with weaker bases like piperidine being commonly employed to avoid side reactions.

Reaction Mechanism: Knoevenagel Condensation

The reaction proceeds through a series of well-defined steps:

-

Enolate Formation: The basic catalyst, typically piperidine, deprotonates the α-carbon of ethyl cyanoacetate, which is acidic due to the electron-withdrawing effects of the adjacent nitrile and ester groups. This results in the formation of a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of benzaldehyde.

-

Aldol Addition: This attack forms a tetrahedral intermediate, which is subsequently protonated to yield a β-hydroxy adduct (an aldol).

-

Dehydration: The β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule) to form the more stable, conjugated α,β-unsaturated product, ethyl 2-cyano-3-phenylpropenoate.

-

Reduction (for the saturated product): To obtain the target molecule, ethyl 2-cyano-3-phenylpropanoate, the unsaturated intermediate must be reduced. This can be achieved through various methods, such as catalytic hydrogenation.

Caption: Mechanism of the Knoevenagel condensation for the synthesis of Ethyl 2-cyano-3-phenylpropanoate.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

Benzaldehyde

-

Ethyl cyanoacetate

-

Piperidine

-

Ethanol (or other suitable solvent)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Catalyst for reduction (e.g., Pd/C)

-

Hydrogen source

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the condensation, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable solvent for hydrogenation (e.g., ethanol or ethyl acetate) and transfer to a hydrogenation vessel.

-

Add a catalytic amount of Pd/C.

-

Pressurize the vessel with hydrogen gas and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

Unequivocal identification of ethyl 2-cyano-3-phenylpropanoate is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl group (a quartet and a triplet), the phenyl group (multiplets in the aromatic region), and the protons on the propanoate backbone.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the nitrile carbon, the carbons of the phenyl ring, and the carbons of the ethyl group and the propanoate chain[1].

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule[1].

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile) | ~2240 |

| C=O (Ester) | ~1740 |

| C-O (Ester) | ~1200-1100 |

| C-H (Aromatic) | ~3100-3000 |

| C-H (Aliphatic) | ~3000-2850 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule[1]. The molecular ion peak (M+) would be expected at m/z = 203. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and cleavage of the C-C bonds in the propanoate chain[4][5].

Chemical Reactivity and Synthetic Applications

The presence of multiple reactive sites makes ethyl 2-cyano-3-phenylpropanoate a versatile building block in organic synthesis.

Reactions Involving the Nitrile Group

The nitrile group can undergo a variety of transformations:

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This opens up pathways to various nitrogen-containing compounds.

-

Hydrolysis: Acidic or basic hydrolysis of the nitrile group yields a carboxylic acid.

-

Thorpe-Ziegler Reaction: In molecules containing two nitrile groups, an intramolecular Thorpe-Ziegler reaction can be used to form cyclic ketones[6][7][8].

Reactions Involving the Ester Group

The ester functionality can be manipulated through:

-

Hydrolysis: Saponification with a base followed by acidification will yield the corresponding carboxylic acid.

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can be used to change the ester group.

-

Reduction: Strong reducing agents like LiAlH₄ can reduce the ester to a primary alcohol.

Reactions at the α-Carbon

The α-carbon, situated between the electron-withdrawing nitrile and ester groups, is acidic and can be deprotonated to form a nucleophilic enolate. This allows for further alkylation or acylation at this position.

Applications in Heterocyclic Synthesis

Ethyl 2-cyano-3-phenylpropanoate and its derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds. For instance, they can be utilized in the Gewald reaction to synthesize substituted 2-aminothiophenes, which are important scaffolds in medicinal chemistry[9][10][11][12].

Caption: The Gewald reaction for the synthesis of 2-aminothiophenes.

Role in Drug Development

Ethyl cyanoacetate and its derivatives are pivotal starting materials in the synthesis of numerous pharmaceuticals[13]. Their ability to participate in reactions that build complex molecular architectures makes them indispensable in the development of new therapeutic agents. For example, derivatives of ethyl 2-cyano-3-phenylpropanoate have been investigated for their potential as anti-inflammatory and anticonvulsant agents[14][15][16][17][18].

A notable example is the use of ethyl cyanoacetate in the synthesis of Trimethoprim , an antibacterial drug. While not a direct derivative of the title compound, the synthesis of Trimethoprim showcases the utility of the ethyl cyanoacetate scaffold in constructing the diaminopyrimidine ring system, a key pharmacophore.

Safety and Handling

Ethyl 2-cyano-3-phenylpropanoate is a chemical that must be handled with appropriate safety precautions. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as follows[1]:

-

H302+H312: Harmful if swallowed or in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

Ethyl 2-cyano-3-phenylpropanoate is a highly valuable and versatile molecule in the arsenal of the modern organic chemist. Its straightforward synthesis via the Knoevenagel condensation, coupled with the rich reactivity of its functional groups, provides access to a vast chemical space. Its importance as a precursor to complex heterocyclic systems underscores its significance in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and impactful molecules.

References

-

PubChem. (n.d.). Ethyl 2-cyano-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Ethyl Cyanoacetate Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of cyanoacetamide derivatives 2aed. Retrieved from [Link]

- Guerra, A. C., et al. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 14(1), 819-835.

-

ResearchGate. (n.d.). Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- National Center for Biotechnology Information. (2021). (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential. Molecules, 26(11), 3334.

- MDPI. (2022). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

- SpringerLink. (2021). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Monatshefte für Chemie - Chemical Monthly, 152(10), 1231-1254.

- National Center for Biotechnology Information. (2021).

-

ResearchGate. (2024). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). EI-MS fragmentation pathway of compound 2. Retrieved from [Link]

-

Mediterranean Journal of Medical Research. (2024). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative Insights into the Crystal Structures of Nitro Derivatives of Ethyl (2E)-2-cyano-3-phenylprop-2-enoate: Inputs from X-Ray Diffraction, DFT Calculations and Hirshfeld Surface Analysis. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction. Retrieved from [Link]

- E3S Web of Conferences. (2018).

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

- MDPI. (2020). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2020(4), M1163.

-

YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved from [Link]

- Arkivoc. (2011). Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. Arkivoc, 2011(ii), 283-296.

- MDPI. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(9), 1464.

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

ResearchGate. (n.d.). Total assignment of the 1H and 13C NMR spectra of new 1‐phenyl‐ and 1‐cyano‐substituted 3,3‐dimethyl‐2‐thiatricyclo[3.2.1.16,8]nonane 2,2‐dioxide through the application of two‐dimensional NMR techniques. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

Sources

- 1. Ethyl 2-cyano-3-phenylpropanoate | C12H13NO2 | CID 228103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. whitman.edu [whitman.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Gewald reaction - Wikipedia [en.wikipedia.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-cyano-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-3-phenylpropanoate, a versatile bifunctional molecule, serves as a cornerstone in modern synthetic organic chemistry. Its unique structural scaffold, featuring a nitrile, an ester, and a phenyl group, provides a rich platform for a multitude of chemical transformations. This guide offers a comprehensive exploration of this compound, from its fundamental chemical identity to its synthesis, analytical characterization, and diverse applications, with a particular focus on its role in the development of novel therapeutic agents.

Chemical Identity and Nomenclature

Clarity in chemical communication is paramount. Ethyl 2-cyano-3-phenylpropanoate is known by a variety of synonyms, which can often be a source of confusion in literature and chemical databases. This section aims to provide a definitive guide to its nomenclature and key identifiers.

The systematic IUPAC name for this compound is ethyl 2-cyano-3-phenylpropanoate [1]. However, it is also frequently referred to by other names, including ethyl benzylcyanoacetate[1]. A comprehensive list of synonyms and identifiers is provided in the table below to facilitate cross-referencing across different sources.

| Identifier Type | Identifier | Source |

| IUPAC Name | ethyl 2-cyano-3-phenylpropanoate | [1] |

| Common Synonym | Ethyl benzylcyanoacetate | [1] |

| CAS Number | 6731-58-4 | [1] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| InChI | InChI=1S/C12H13NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3 | [1] |

| SMILES | CCOC(=O)C(CC1=CC=CC=C1)C#N | [1] |

A comprehensive list of depositor-supplied synonyms includes:

-

2-cyano-3-phenylpropionic acid ethyl ester[1]

-

alpha-cyanobenzenepropanoic acid ethyl ester[1]

-

benzyl-cyanoacetic acid ethyl ester[1]

-

ETHYL 2-CYANO-3-PHENYL-PROPANOATE[1]

Synthesis and Mechanistic Insights

The primary and most efficient route for the synthesis of ethyl 2-cyano-3-phenylpropanoate and its derivatives is the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound (in this case, ethyl cyanoacetate) with a carbonyl compound (benzaldehyde)[2]. The reaction is typically catalyzed by a weak base, such as piperidine or an amine, and proceeds through a well-established mechanism.

The Knoevenagel Condensation Pathway

The reaction mechanism can be visualized as a three-step process:

Caption: The mechanistic pathway of the Knoevenagel condensation for the synthesis of ethyl 2-cyano-3-phenylprop-2-enoate.

The initial product of this reaction is the α,β-unsaturated compound, ethyl (2E)-2-cyano-3-phenylprop-2-enoate. To obtain the target saturated compound, ethyl 2-cyano-3-phenylpropanoate, a subsequent reduction step is necessary. This can be achieved through various methods, such as catalytic hydrogenation.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol outlines a typical laboratory procedure for the synthesis of the unsaturated precursor.

Materials:

-

Benzaldehyde

-

Ethyl cyanoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzaldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

-

The product, ethyl (2E)-2-cyano-3-phenylprop-2-enoate, will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to yield the pure α,β-unsaturated ester.

Physicochemical and Analytical Data

A thorough understanding of the physicochemical properties of ethyl 2-cyano-3-phenylpropanoate is essential for its handling, application, and characterization.

| Property | Value | Source |

| Molecular Weight | 203.24 g/mol | [1] |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 5 | [1] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (ethyl) | ~1.2-1.3 | Triplet | 3H |

| -CH₂- (ethyl) | ~4.1-4.2 | Quartet | 2H |

| -CH₂- (benzyl) | ~3.0-3.2 | Multiplet | 2H |

| -CH- (chiral center) | ~3.8-4.0 | Multiplet | 1H |

| Aromatic protons | ~7.2-7.4 | Multiplet | 5H |

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | ~14 |

| -CH₂- (ethyl) | ~62 |

| -CH₂- (benzyl) | ~35 |

| -CH- (chiral center) | ~45 |

| -C≡N (nitrile) | ~118 |

| Aromatic carbons | ~127-136 |

| C=O (ester) | ~168 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H stretch (aromatic) | ~3030 |

| C-H stretch (aliphatic) | 2850-2950 |

| C≡N stretch (nitrile) | 2220-2260 (medium intensity)[3] |

| C=O stretch (ester) | 1735-1750 (strong intensity)[3] |

| C=C stretch (aromatic) | 1500-1700 |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z = 203. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the benzyl group (-CH₂Ph, m/z = 91)[4].

Applications in Drug Development and Organic Synthesis

Ethyl 2-cyano-3-phenylpropanoate and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of multiple reactive sites allows for diverse chemical modifications, leading to the construction of complex molecular architectures.

Precursor for Bioactive Heterocycles

The cyano and ester functionalities can be readily transformed into various heterocyclic systems that form the core of many pharmaceutical agents. For instance, derivatives of this compound can be used to synthesize pyrimidine thiones, which have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties[5].

Role in the Synthesis of Anti-inflammatory and Antimicrobial Agents

The cyanoacrylate scaffold is a recognized pharmacophore in medicinal chemistry. Molecules incorporating this motif have been investigated for their potential as anti-inflammatory agents[2][6]. The electrophilic nature of the double bond in the unsaturated precursor allows for Michael addition reactions, a key step in the synthesis of various bioactive compounds[7]. Furthermore, related quinoline-propanoates have demonstrated potent antimicrobial activity, suggesting a potential avenue for the development of new anti-infective agents based on this chemical backbone[8].

Building Block for Anticonvulsant Drugs

The succinimide ring is a well-established pharmacophore in anticonvulsant drugs[7]. The core structure of ethyl 2-cyano-3-phenylpropanoate can be envisioned as a starting point for the synthesis of substituted succinimides through multi-step reaction sequences, highlighting its potential in the discovery of new central nervous system agents.

Sources

- 1. Ethyl 2-cyano-3-phenylpropanoate | C12H13NO2 | CID 228103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of Ethyl 2-cyano-3-phenylpropanoate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ethyl 2-cyano-3-phenylpropanoate scaffold, a prominent member of the cyanoacrylate class, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of these derivatives across various therapeutic areas. We delve into their significant anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents, offering insights into the versatile potential of this chemical class.

Introduction: The Chemical Versatility of the Cyanoacrylate Core

Ethyl 2-cyano-3-phenylpropanoate and its derivatives are characterized by a core structure featuring a phenyl ring, a cyano group, and an ethyl ester moiety attached to a propenoate or propanoate backbone. The inherent reactivity of the α,β-unsaturated system in the acrylate derivatives, coupled with the electron-withdrawing nature of the cyano and ester groups, makes these compounds interesting candidates for biological interactions. The cyano group, in particular, is a versatile functional group in medicinal chemistry, capable of participating in non-covalent interactions and also acting as a covalent warhead, which can be advantageous in inhibitor design[1].

The synthetic accessibility of these compounds, primarily through the Knoevenagel condensation of ethyl cyanoacetate with various benzaldehydes, allows for the facile generation of a diverse library of analogues with varied substitution patterns on the phenyl ring[2][3][4]. This structural diversity is key to modulating their biological activities and optimizing their therapeutic potential.

Synthesis of Ethyl 2-cyano-3-phenylpropanoate Derivatives

The Knoevenagel condensation is the cornerstone for the synthesis of many ethyl 2-cyano-3-phenylacrylate derivatives. This reaction involves the base-catalyzed condensation of an active methylene compound (ethyl cyanoacetate) with an aldehyde or ketone (substituted benzaldehydes).

General Experimental Protocol: Knoevenagel Condensation

A widely adopted and efficient method for the synthesis of these derivatives is outlined below[2][3]:

-

Reaction Setup: To a solution of a substituted benzaldehyde (1.0 eq.) in a suitable solvent such as ethanol or toluene, add ethyl cyanoacetate (1.0-1.2 eq.).

-

Catalyst Addition: Introduce a catalytic amount of a base. Piperidine is commonly used, often in combination with glacial acetic acid[1]. More recent protocols have utilized catalysts like diisopropylethylammonium acetate (DIPEAc) to promote the reaction with high yields and shorter reaction times[3][4].

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration and washed with a cold solvent. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

The versatility of this method allows for the synthesis of a wide array of derivatives by simply varying the substituted benzaldehyde, enabling extensive structure-activity relationship (SAR) studies.

Diagram 1: General Synthesis of Ethyl 2-cyano-3-phenylacrylate Derivatives

Caption: Inhibition of inflammatory pathways.

Anticancer Activity

A growing body of evidence highlights the potential of ethyl 2-cyano-3-phenylpropanoate derivatives as anticancer agents. Their cytotoxic effects have been observed in a range of cancer cell lines, and their mechanisms of action are beginning to be elucidated.

Mechanism of Action

The anticancer activity of these compounds appears to be multifaceted, with several proposed mechanisms:

-

Microtubule Disruption: Certain derivatives have been identified as potent inhibitors of tubulin polymerization. This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest, ultimately inducing apoptosis in cancer cells.[5]

-

Induction of Apoptosis: Flow cytometry analysis has confirmed that these compounds can induce apoptosis, a form of programmed cell death that is often dysregulated in cancer.

-

Inhibition of Tyrosine Kinases: Some cyanoacrylate derivatives have been investigated as inhibitors of epidermal growth factor receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers and plays a crucial role in cell proliferation and survival.[6]

In Vitro Cytotoxicity

Numerous studies have reported the in vitro anticancer activity of this class of compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values often fall in the low micromolar to nanomolar range, indicating potent cytotoxicity.

Table 1: In Vitro Anticancer Activity of Selected Cyanoacrylate Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Cyano-2-[5-[(4-methoxyphenyl)methylene]-4-oxo-3-phenylthiazolidin-2-ylidene]-N-arylacetamide | CNS, Kidney, and Breast Cancer Cell Lines | Selective Inhibition | [7] |

| Ethyl-2-amino-pyrrole-3-carboxylates (EAPC-20, EAPC-24) | Soft Tissue Cancer Cell Lines | Dose-dependent inhibition | [2] |

| 4-Arylchromene derivatives (2A-C, 2F) | Various Human Cancer Cell Lines | Low nanomolar range | [5] |

| Thiazole-based analogs | MDA-MB-231 (Breast Cancer) | Varies with substitution | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity

Ethyl 2-cyano-3-phenylpropanoate derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Mechanism of Action

The precise antimicrobial mechanism of action is not fully elucidated but is thought to involve:

-

Disruption of Cell Membranes: The lipophilic nature of these compounds may facilitate their interaction with and disruption of microbial cell membranes.

-

Enzyme Inhibition: The electrophilic nature of the α,β-unsaturated system could lead to the covalent modification and inhibition of essential microbial enzymes.

-

Generation of Reactive Oxygen Species (ROS): Some studies on cyanoacrylate nanoparticles suggest that their antibacterial effect may be mediated by the generation of ROS, which can cause oxidative damage to cellular components.[9][10]

Spectrum of Activity

These derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The antibacterial effects of cyanoacrylates appear to be more pronounced against Gram-positive bacteria.[11] Some derivatives have also demonstrated antifungal activity against species like Candida albicans and Aspergillus niger.[12] Furthermore, certain analogues have exhibited antiviral activity against the Tobacco Mosaic Virus (TMV).[13][14]

Table 2: Antimicrobial Activity of Selected Cyanoacrylate Derivatives

| Compound/Derivative | Microorganism | Activity | Reference |

| Isobutyl and trifluoro cyanoacrylates | Lactobacillus casei, Staphylococcus aureus | Inhibitory | [15] |

| 2-Amino-3-cyano-4H-chromene derivatives | S. aureus, E. coli, C. albicans, F. oxysporum | Good antibacterial and excellent antifungal activity | [16] |

| Alkyl 2-cyano-3-methylthio-3-phosphonylacrylates | Fusarium graminearum, Cytospora mandshurica, Fusarium oxysporum | Effective at 50 µg/mL | [13][14] |

Enzyme Inhibition

Beyond their roles in inflammation and cancer, specific derivatives of ethyl 2-cyano-3-phenylpropanoate have been identified as inhibitors of various enzymes.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. (E)-2-cyano-3-(substituted phenyl)acrylamide derivatives have been shown to be potent inhibitors of mushroom tyrosinase.[13] Docking studies suggest that these compounds can bind directly to the active site of the enzyme.[13] The IC50 values for some of these derivatives are in the low micromolar range, comparable to or better than the well-known tyrosinase inhibitor, kojic acid.[13]

Table 3: Tyrosinase Inhibitory Activity of Selected Derivatives

| Compound/Derivative | IC50 (µM) | Reference |

| (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA2) | Comparable to kojic acid | [13] |

| Cinnamate esters | 2.0 - 10.6 | [17] |

Structure-Activity Relationships (SAR)

The biological activity of ethyl 2-cyano-3-phenylpropanoate derivatives is highly dependent on the nature and position of substituents on the phenyl ring, as well as modifications to the acrylate moiety.

-

Anticancer Activity: The presence of methoxy groups on the phenyl ring has been shown to influence cytotoxic activity in various cancer cell lines.[18] The position of these groups is crucial, with certain arrangements leading to enhanced potency.

-

Antimicrobial Activity: The antimicrobial effect can be modulated by the substituents on the phenyl ring. For instance, electron-withdrawing groups on the furan ring of related compounds were found to increase their biological effect.[12] The length of the alkyl chain in the ester group can also influence antibacterial activity, with shorter chains sometimes leading to increased efficacy.[19]

-

Tyrosinase Inhibition: The substitution pattern on the phenyl ring of phenylacrylamide derivatives plays a critical role in their tyrosinase inhibitory activity.

Diagram 3: Key Structural Features and Their Influence on Biological Activity

Caption: Structure-activity relationship summary.

Future Perspectives and Conclusion

The ethyl 2-cyano-3-phenylpropanoate scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The ease of synthesis and the ability to readily modify the core structure allow for the fine-tuning of biological activity and the exploration of diverse therapeutic targets. Future research in this area should focus on:

-

Comprehensive SAR studies: Systematic investigations to delineate the precise structural requirements for optimal activity against various targets.

-

Mechanism of action studies: Deeper exploration of the molecular mechanisms underlying the observed biological effects.

-

In vivo efficacy and safety profiling: Rigorous preclinical evaluation of lead compounds to assess their therapeutic potential and safety.

-

Development of novel derivatives: The design and synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties.

References

-

Alotaibi, A. A., et al. (2021). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2021(2), M1234. [Link]

-

Anonymous. (2024). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. Chemistry, 6(3), 85. [Link]

-

Dey, D., et al. (2014). Quantitative Insights into the Crystal Structures of Nitro Derivatives of Ethyl (2E)-2-cyano-3-phenylprop-2-enoate: Inputs from X-Ray Diffraction, DFT Calculations and Hirshfeld Surface Analysis. Journal of Chemical Crystallography, 44(9), 465-479. [Link]

-

Anonymous. (n.d.). Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides. Pharmaceutical Chemistry Journal. [Link]

-

Anonymous. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. [Link]

-

Anonymous. (n.d.). Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. International Journal of Molecular Sciences. [Link]

-

Anonymous. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]

-

Song, S. Y., et al. (2007). Synthesis, antiviral and antifungal bioactivity of 2-cyano-acrylate derivatives containing phosphonyl moieties. Molecules, 12(5), 1151-1160. [Link]

-

Baláz, S., et al. (1985). Antimicrobial activity of methyl esters and nitriles of 2-cyano-3-(5'-R-2'-furyl)propenic acid. Folia Microbiologica, 30(1), 34-41. [Link]

-

de Oliveira, M. R., et al. (2021). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Molecules, 26(11), 3362. [Link]

-

Anonymous. (n.d.). Variations in IC50 Values with Purity of Mushroom Tyrosinase. Molecules. [Link]

-

Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anti-cancer Drugs, 27(7), 620-634. [Link]

-

Anonymous. (n.d.). Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role?. Indian Journal of Ophthalmology. [Link]

-

Anonymous. (n.d.). Minimal Inhibitory Concentrations (MIC) of the synthetic compounds 3a-h. ResearchGate. [Link]

-

Song, S. Y., et al. (2007). Synthesis, antiviral and antifungal bioactivity of 2-cyano-acrylate derivatives containing phosphonyl moieties. Molecules, 12(5), 1151-1160. [Link]

-

Anonymous. (n.d.). Quantitative structure-activity relationships (QSAR). SlidePlayer. [Link]

-

Merugu, S. K., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1), 59-71. [Link]

-

Anonymous. (n.d.). IC 50 values for selected compounds versus DO activity of human tyrosinase.. ResearchGate. [Link]

-

Anonymous. (n.d.). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-cyano-3-phenylpropanoate. PubChem Compound Database. [Link]

-

Anonymous. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. ResearchGate. [Link]

-

Anonymous. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. [Link]

-

Anonymous. (n.d.). Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides. Pharmaceutical Chemistry Journal. [Link]

-

Anonymous. (n.d.). Evaluation of the Growth-Inhibitory Spectrum of Three Types of Cyanoacrylate Nanoparticles on Gram-Positive and Gram-Negative Bacteria. International Journal of Molecular Sciences. [Link]

-

Anonymous. (n.d.). Antimicrobial Activity and Cytotoxicity of Prepolymer Allyl 2-cyanoacrylate and 2-Octyl Cyanoacrylate Mixture Adhesives for Topical Wound Closure. Polymers. [Link]

-

Moradhosseini, T., et al. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. International Journal of Nano Dimension, 16(2). [Link]

-

Anonymous. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... ResearchGate. [Link]

-

Anonymous. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences. [Link]

-

Anonymous. (n.d.). In vitro anticancer studies of new derivatives based on the furanocoumarin scaffold. Scientific Reports. [Link]

-

Anonymous. (n.d.). Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. International Journal of Molecular Sciences. [Link]

-

Anonymous. (n.d.). Synthesis, characterization, and in vitro anticancer evaluation of 2,4 disulfonylsubstituted 5-aminothiazoles. ResearchGate. [Link]

-

Anonymous. (n.d.). cell lines ic50: Topics by Science.gov. Science.gov. [Link]

-

Anonymous. (n.d.). Evaluation of the Growth-Inhibitory Spectrum of Three Types of Cyanoacrylate Nanoparticles on Gram-Positive and Gram-Negative Bacteria. International Journal of Molecular Sciences. [Link]

-

Anonymous. (n.d.). Methods for Applying the Quantitative Structure-Activity Relationship Paradigm. ResearchGate. [Link]

-